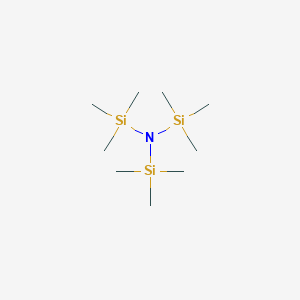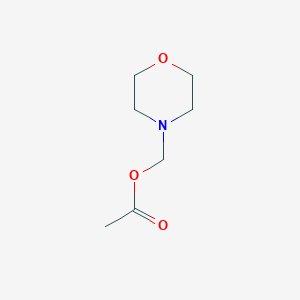
5-Phenylthiazolidine-2-thione
Vue d'ensemble
Description
5-Phenylthiazolidine-2-thione is a chemical compound with the molecular formula C9H9NS2 . It is used in various fields of chemistry and has been the subject of numerous studies due to its intriguing properties .
Synthesis Analysis
Thiazolidine motifs, including this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Chemical Reactions Analysis
Thiazolidine-2-thione derivatives, including this compound, have been synthesized as XO inhibitors . The reaction rate increased with 5 equivalents of aromatic aldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.305 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .
Applications De Recherche Scientifique
Goitrogenic and Immunomodulatory Effects :
- "5-Phenyl-1,3-oxazolidine-2-thione," a compound closely related to 5-Phenylthiazolidine-2-thione, is identified as a goitrogen isolated from certain Brassicales taxa. It exhibits cytotoxicity and immunomodulatory potential, including inhibiting nitric oxide production in rat macrophages (Radulović et al., 2017).
Analytical Methods for Detection :
- A method for determining 5-vinyl-1,3-oxazolidine-2-thione (a variant of this compound) in complex matrices like rapeseed meal and biological samples has been developed. This method is significant for tracking the presence of these compounds in food and biological systems (Mabon et al., 1999).
Antimicrobial and Antitumor Applications :
- Research into derivatives of this compound, like 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, demonstrates their potential as antimicrobial and antitumor agents. These compounds have shown efficacy against various bacteria, fungi, and human cell lines, indicating their potential in medical applications (Konstantinova et al., 2009).
Structural Investigations :
- A study focusing on the spectroscopic and structural investigation of a potassium salt derivative of this compound provides insights into the compound's potential as an antithyroid agent. Such studies are foundational for understanding the chemical properties and biological activities of these compounds (Ivolgina et al., 2018).
Mécanisme D'action
Orientations Futures
Thiazolidine motifs, including 5-Phenylthiazolidine-2-thione, have diverse therapeutic and pharmaceutical activity and are used in probe design . They are compelling researchers to explore new drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
5-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUTEPGPZTEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390879 | |
| Record name | 5-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437-98-5 | |
| Record name | MLS002638873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)

